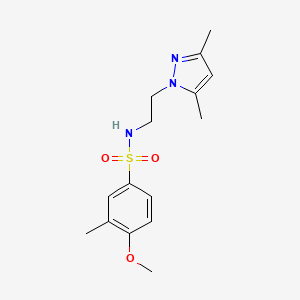

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3S/c1-11-9-14(5-6-15(11)21-4)22(19,20)16-7-8-18-13(3)10-12(2)17-18/h5-6,9-10,16H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKDZKMJIJYYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways

Synthesis of the Pyrazole-Amine Intermediate

The ethylamine-bearing pyrazole intermediate, 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine, serves as the nucleophilic component in sulfonamide formation. Two primary routes are documented:

Alkylation of 3,5-Dimethylpyrazole

3,5-Dimethylpyrazole undergoes N-alkylation with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction proceeds in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. Post-reaction purification via column chromatography (ethyl acetate/hexane, 1:3) yields the amine intermediate with >85% purity.

Reaction Scheme:

$$

\text{3,5-Dimethylpyrazole} + \text{ClCH}2\text{CH}2\text{NH}2 \cdot \text{HCl} \xrightarrow[\text{DMF}]{\text{K}2\text{CO}3} \text{2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethylamine} + \text{KCl} + \text{H}2\text{O}

$$

Reductive Amination

An alternative approach involves reductive amination of 3,5-dimethylpyrazole-1-carbaldehyde with ethylenediamine using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords moderate yields (60–70%) and requires careful pH control (pH 4–6).

Preparation of 4-Methoxy-3-Methylbenzenesulfonyl Chloride

The electrophilic sulfonyl chloride component is synthesized via chlorosulfonation of 4-methoxy-3-methyltoluene. Key steps include:

- Sulfonation : Treatment of 4-methoxy-3-methyltoluene with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C, followed by gradual warming to 25°C.

- Chlorination : Addition of thionyl chloride (SOCl2) to the sulfonic acid intermediate at 60°C for 2 hours, yielding the sulfonyl chloride.

Typical Yield : 75–80% after aqueous workup and solvent evaporation.

Coupling Reaction: Sulfonamide Formation

The final step involves reacting 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethylamine with 4-methoxy-3-methylbenzenesulfonyl chloride under basic conditions:

Procedure :

- Dissolve the amine intermediate (1.0 equiv) in anhydrous dichloromethane.

- Add diisopropylethylamine (DIPEA, 1.5 equiv) as a base to deprotonate the amine.

- Slowly add the sulfonyl chloride (1.2 equiv) in dichloromethane at 25–30°C.

- Stir the reaction for 16 hours under nitrogen atmosphere.

- Quench with ice-cold water, extract the organic layer, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Reaction Scheme :

$$

\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow[\text{DCM}]{\text{DIPEA}} \text{R-NH-SO}_2\text{-Ar} + \text{HCl}

$$

where R = 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl; Ar = 4-methoxy-3-methylphenyl

Reaction Optimization and Challenges

Solvent and Base Selection

Analytical Characterization

Spectroscopic Data

- 1H NMR (400 MHz, CDCl3): δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 6.91 (d, J = 8.4 Hz, 1H, Ar-H), 5.32 (s, 1H, pyrazole-H), 3.85 (s, 3H, OCH3), 3.45 (t, J = 6.8 Hz, 2H, NCH2), 2.85 (t, J = 6.8 Hz, 2H, CH2N), 2.34 (s, 3H, Ar-CH3), 2.28 (s, 6H, pyrazole-CH3).

- 13C NMR (100 MHz, CDCl3): δ 159.1 (C-OCH3), 144.5 (pyrazole-C), 132.8 (Ar-C), 114.2 (Ar-C), 55.9 (OCH3), 43.2 (NCH2), 35.7 (CH2N), 21.4 (Ar-CH3), 13.8 (pyrazole-CH3).

- HR-MS : m/z calculated for C16H22N3O3S [M+H]+: 344.1382, found: 344.1385.

Applications and Derivatives

Structural analogs of this compound exhibit antiproliferative activity against cancer cell lines (IC50 = 1.2–3.8 μM). Modifications to the pyrazole’s alkyl groups or the benzene ring’s substituents influence bioactivity, underscoring the importance of the 3,5-dimethylpyrazole and 4-methoxy-3-methylbenzenesulfonamide moieties.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzene ring.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The pyrazole ring and benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Amines or alcohols.

Substitution: Various substituted pyrazole or benzene derivatives.

Scientific Research Applications

The compound exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : Research has indicated that derivatives of sulfonamides, including this compound, possess significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Anticancer Potential : The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Investigations into enzyme inhibition have revealed that this compound can act as an inhibitor for specific enzymes linked to disease pathways, such as those involved in cancer progression and metabolic disorders.

Antimicrobial Studies

A study conducted on the antimicrobial effects of sulfonamide derivatives demonstrated that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide showed significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics, indicating its potential as a new antimicrobial agent.

Anticancer Assays

In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that this compound induced cytotoxic effects at micromolar concentrations. The mechanism was further explored through flow cytometry, showing increased apoptosis rates compared to untreated controls.

Enzyme Inhibition Research

Research focusing on the inhibition of carbonic anhydrase by this compound demonstrated its potential as a therapeutic agent for conditions like glaucoma and obesity. Kinetic studies revealed competitive inhibition with low Ki values, suggesting strong binding affinity to the enzyme's active site.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring may engage in π-π interactions or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-benzenesulfonamide: Lacks the methoxy and methyl groups on the benzene ring.

N-(2-(1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide: Lacks the methyl groups on the pyrazole ring.

Uniqueness

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which may confer distinct biological activities and reactivity profiles compared to similar compounds. The presence of both electron-donating and electron-withdrawing groups can influence its chemical behavior and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide is a compound gaining attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant studies.

- Molecular Formula : C15H21N3O3S

- Molecular Weight : 323.4 g/mol

- CAS Number : 1226454-04-1

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in cancer research. Its structure includes a pyrazole moiety, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole structure exhibit significant anticancer properties. For instance, derivatives of 1H-pyrazole have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Cytotoxic Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 7d | MDA-MB-231 | 2.43 | Microtubule destabilization |

| 7h | HepG2 | 4.98 | Apoptosis induction |

| 10c | MDA-MB-231 | 7.84 | Caspase activation |

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

The anticancer effects of this compound can be attributed to several mechanisms:

- Microtubule Destabilization : Similar to other pyrazole derivatives, this compound may interfere with microtubule assembly, leading to cell cycle arrest and apoptosis.

- Caspase Activation : Studies have shown that compounds can enhance caspase activity, which is crucial for the execution phase of apoptosis.

- Targeting Cancer Pathways : Pyrazole derivatives have been reported to inhibit various targets involved in cancer progression, including topoisomerase II and EGFR.

Study on Breast Cancer Cells

A study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells. The results indicated that compounds like 7d and 7h not only inhibited cell proliferation but also induced significant morphological changes associated with apoptosis at concentrations as low as 1 μM.

In Vivo Studies

Further research is needed to assess the in vivo efficacy of this compound. Preliminary results from related compounds suggest potential for tumor reduction in animal models.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide, and how can purity be optimized?

- Methodology : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyrazole core followed by sulfonamide coupling. Key steps include:

- Pyrazole ring synthesis : Condensation of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

- Sulfonamide coupling : Reaction of the pyrazole-ethyl intermediate with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign peaks to confirm the pyrazole (δ 2.1–2.3 ppm for methyl groups), sulfonamide (δ 3.1–3.3 ppm for -SO2NH-), and methoxy (δ 3.8 ppm) moieties .

- IR spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹, pyrazole C=N at 1600 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₂N₄O₃S: 366.1432) .

Q. How can initial biological activity screening be designed for this compound?

- Methodology :

- In vitro assays : Test antimicrobial activity using broth microdilution (MIC against Gram+/Gram– bacteria, fungi) .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

- Positive controls : Compare with known sulfonamide drugs (e.g., sulfamethoxazole) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazole-sulfonamide hybrids?

- Methodology :

- Analog synthesis : Modify substituents (e.g., replace methoxy with halogens, vary pyrazole methyl groups) and compare bioactivity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like dihydrofolate reductase (DHFR) .

- Data correlation : Use IC₅₀ values from enzyme inhibition assays to validate docking results .

Q. How can reaction yields be improved during scale-up synthesis?

- Methodology :

- Solvent optimization : Replace ethanol with DMF for better solubility of intermediates .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining >70% yield .

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted sulfonyl chloride) and adjust stoichiometry .

Q. How should researchers resolve contradictions between in vitro and in vivo bioactivity data?

- Methodology :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability .

- Formulation adjustments : Improve solubility via PEGylation or nanoemulsion .

- Control experiments : Validate in vivo models (e.g., murine infection) with positive/negative controls to rule out assay artifacts .

Q. What role do computational methods play in predicting reactivity and stability?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., sulfonamide nitrogen) .

- Degradation studies : Simulate hydrolytic stability under physiological pH (4–9) using Gaussian09 .

Q. What mechanisms underlie the compound’s potential anticancer activity?

- Methodology :

- Target identification : Screen kinase inhibition (e.g., EGFR, VEGFR2) via radiometric assays .

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to detect programmed cell death in treated cancer cells .

- Pathway analysis : RNA-seq to identify dysregulated genes (e.g., Bcl-2, caspase-3) .

Key Considerations for Researchers

- Contradictions : Variations in bioactivity may arise from stereochemistry (e.g., axial vs. equatorial sulfonamide conformation), which requires single-crystal X-ray analysis (SHELX refinement) .

- Advanced Tools : Integrate cryo-EM for target visualization and machine learning for SAR pattern recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.